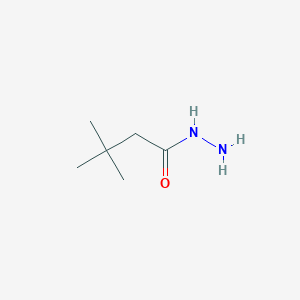

3,3-Dimethylbutanehydrazide

Overview

Description

3,3-Dimethylbutanehydrazide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and synthesis of similar molecules. For instance, 3,3-dimethylbutyraldehyde is an intermediate in the synthesis of neotame, a high-intensity sweetener, and its preparation involves chlorination and catalytic hydrogenation of 3,3-dimethylbutanoic acid . This suggests that 3,3-dimethylbutanehydrazide could potentially be synthesized from related precursors through appropriate functional group transformations.

Synthesis Analysis

The synthesis of related compounds involves several steps, including chlorination and catalytic hydrogenation. For example, 3,3-dimethylbutyraldehyde is synthesized from 3,3-dimethylbutanoic acid using thionyl chloride for chlorination, followed by hydrogenation with a palladium on carbon (Pd/C) catalyst . This process could potentially be adapted for the synthesis of 3,3-dimethylbutanehydrazide by incorporating a step to introduce the hydrazide functional group.

Molecular Structure Analysis

While the molecular structure of 3,3-dimethylbutanehydrazide is not directly provided, studies on similar compounds can offer insights. For instance, the crystal structure of 2-amino-2,3-dimethylbutanamide was determined, showing intermolecular hydrogen bonding forming a three-dimensional network . This information can be useful in predicting the molecular structure and intermolecular interactions of 3,3-dimethylbutanehydrazide.

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, the dehydration of 2,3-dimethylbutan-2,3-diol involves a two-stage mechanism with the formation of enol and diene intermediates . Although this reaction is different from those that 3,3-dimethylbutanehydrazide would undergo, it highlights the potential complexity of reactions involving dimethylbutane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylbutanehydrazide can be inferred from related compounds. For instance, 2,3-dimethylbutane exhibits phase changes between different crystalline forms and a glassy-crystalline state, with specific heat capacities and transition temperatures . Similarly, 2,3-dimethylbutadiene shows temperature-dependent polymerization behavior . These studies suggest that the physical properties of 3,3-dimethylbutanehydrazide would also be influenced by temperature and its molecular structure.

Scientific Research Applications

Chemical Synthesis and Intermediate Uses :

- 3,3-Dimethylbutanehydrazide is an important intermediate in chemical syntheses. For example, it's used in the preparation of 3,3-Dimethylbutyraldehyde (DMBD), which is a critical component in the production of the high-intensity sweetener neotame. This highlights its significance in flavor and food additive manufacturing (Xun Yu-jun, 2009).

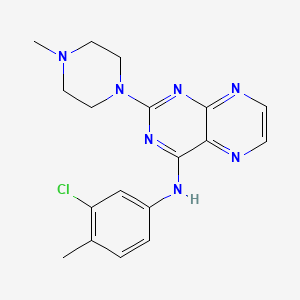

Pharmaceutical and Medical Research :

- A derivative of 3,3-Dimethylbutanehydrazide, namely 3,3'-Dimethylbenzidine, has been studied for its potential toxicological effects and occupational exposure limits. This research is crucial in understanding the safe handling and use of such chemicals in various industries, including pharmaceuticals (E. Bruchajzer & B. Frydrych, 2018).

Biochemical Applications :

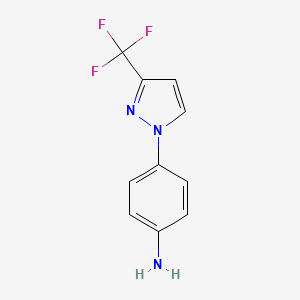

- In a study involving the synthesis of novel thiadiazolotriazin-4-ones, 3,3-dimethyl-2-oxobutanoic acid, a related compound to 3,3-Dimethylbutanehydrazide, was used. This research is indicative of the compound's utility in developing new biochemical compounds with potential larvicidal and antibacterial properties (P. Castelino et al., 2014).

Material Science and Radiation Research :

- Research on the gamma radiolysis of branched chain hydrocarbons like 2,3-Dimethylbutane, which shares structural similarities with 3,3-Dimethylbutanehydrazide, contributes to our understanding of chemical behavior under radiation. This is relevant in areas such as radiation chemistry and material science (G. Castello, F. Grandi, & S. Munari, 1974).

Spectroscopic and Analytical Methods :

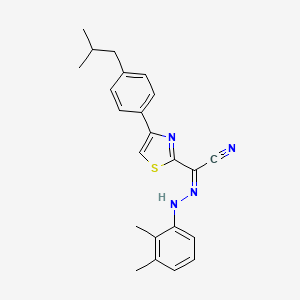

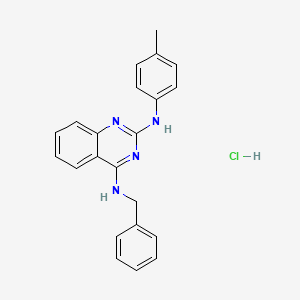

- The compound's derivatives are used in developing spectroscopic methods and analytical techniques, as demonstrated in a study involving the synthesis and characterization of a crystal structure related to 3,3-Dimethylbutanehydrazide (K. Karrouchi et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 3,3-Dimethyl-2-butanone, indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . While this does not directly apply to 3,3-Dimethylbutanehydrazide, it suggests that similar precautions may be necessary.

properties

IUPAC Name |

3,3-dimethylbutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACSRXVRYAIYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylbutanehydrazide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3004528.png)

![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)

![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)